Di-tert-amyl peroxide

Description

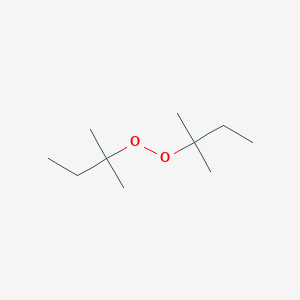

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2-(2-methylbutan-2-ylperoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRDRFZYKKFYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OOC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051533 | |

| Record name | Bis(2-methylbutan-2-yl) peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10508-09-5 | |

| Record name | tert-Amyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10508-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-amyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010508095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(1,1-dimethylpropyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylbutan-2-yl) peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-pentyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-AMYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HBL5JPXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-amyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-amyl peroxide (DTAP) is an organic peroxide that serves as a valuable initiator for polymerization reactions and as a cross-linking agent in various industrial applications. Its thermal stability and decomposition kinetics make it a subject of interest in materials science and chemical synthesis. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, intended to support research and development activities in related fields.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of tert-amyl alcohol (2-methyl-2-butanol) with hydrogen peroxide.[1][2] Sulfuric acid is a commonly employed catalyst in this reaction.[2] An alternative synthetic route involves the reaction of tert-amylene with tert-amyl hydroperoxide.[3]

Experimental Protocol: Synthesis from 2-Methyl-2-butanol and Hydrogen Peroxide[2]

Materials:

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

70% Hydrogen peroxide (H₂O₂)

-

70% Sulfuric acid (H₂SO₄)

-

10% Sodium hydroxide (NaOH) solution

-

Deionized water

Equipment:

-

1 L four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Efficient condenser

-

Dropping funnels (2)

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Charge a 1 L four-necked flask, equipped with a mechanical stirrer, thermometer, and an efficient condenser, with 400 g (4.54 moles) of 2-methyl-2-butanol.

-

Bring the temperature of the flask contents to 40°C.

-

Simultaneously, add 115.8 g (2.383 moles) of 70% hydrogen peroxide and 453.4 g (3.236 moles) of 70% sulfuric acid dropwise over a period of 60 minutes, while maintaining the reaction temperature at 40°C.

-

After the addition is complete, continue stirring the reaction mixture for 6 hours at 40°C.

-

Stop the stirring and allow the phases to separate.

-

Separate the upper organic layer, which contains the crude this compound.

-

Wash the crude product with equal portions of 10% sodium hydroxide solution to neutralize any remaining acid catalyst.

-

Further wash the organic layer with deionized water until the washings are neutral.

-

Purify the washed product by rectification under vacuum to obtain pure this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physical and Chemical Properties

Several key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | [4] |

| Molecular Weight | 174.3 g/mol | [4] |

| Appearance | Colorless to slightly yellowish liquid | [3][5] |

| Boiling Point | 146 °C | [3] |

| Density | 0.818 g/cm³ at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.409 | [3] |

| Flash Point | 29 °C | [3] |

| Solubility in Water | Practically insoluble | [3] |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three main signals corresponding to the methyl protons of the ethyl group, the methylene protons of the ethyl group, and the methyl protons directly attached to the quaternary carbon.

-

A triplet for the methyl protons of the ethyl group.

-

A quartet for the methylene protons of the ethyl group.

-

A singlet for the six methyl protons.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. Based on computational models for tert-butyl peroxides, the chemical shifts can be predicted.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O stretching vibrations. The O-O stretching vibration in peroxides is typically weak and can be difficult to observe.[8] Analysis of the closely related di-tert-butyl peroxide shows strong C-H stretching bands around 2980 cm⁻¹ and various C-H bending and rocking vibrations in the fingerprint region.[9]

Mass Spectrometry (MS)

Logical Relationships in Synthesis and Decomposition

The following diagrams illustrate the key steps in the synthesis and the primary thermal decomposition pathway of this compound.

References

- 1. This compound | 10508-09-5 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Di-tert-pentylperoxid – Wikipedia [de.wikipedia.org]

- 4. nbi.ku.dk [nbi.ku.dk]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Di-tert-butyl peroxide [webbook.nist.gov]

- 9. Di-tert-butyl peroxide(110-05-4)FT-IR [m.chemicalbook.com]

- 10. Di-tert-butyl peroxide | C8H18O2 | CID 8033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Di-tert-butyl peroxide [webbook.nist.gov]

- 12. massbank.eu [massbank.eu]

An In-depth Technical Guide to Di-tert-amyl Peroxide: Properties, Synthesis, and Decomposition

Introduction

Di-tert-amyl peroxide (DTAP) is an organic peroxide characterized by a peroxide group (-O-O-) bonded to two tert-amyl groups.[1] Classified as a dialkyl peroxide, its molecular structure, specifically the bulky tertiary amyl groups, imparts significant thermal stability compared to many other organic peroxides.[2] This stability makes it a valuable initiator for high-temperature applications in polymer chemistry, such as the polymerization of monomers like ethylene and styrene, and as a cross-linking agent for various polymers.[2][3][4] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its synthesis and thermal decomposition pathways.

Physical and Chemical Properties

This compound is a colorless to slightly yellow, mobile liquid.[4][5] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O₂ | |

| Molecular Weight | 174.28 g/mol | |

| CAS Number | 10508-09-5 | |

| Appearance | Colorless to slightly yellow liquid | [4][5] |

| Density | 0.818 g/mL at 25°C | |

| Melting Point | -55°C to < -40°C | [6] |

| Boiling Point | 146°C | [6] |

| Flash Point | 77°F (25°C) | |

| Water Solubility | 13.83 mg/L at 20°C | |

| Vapor Pressure | 14.7 hPa at 25°C | |

| Refractive Index | n20/D 1.409 | |

| Relative Vapor Density | 6.02 (Air = 1) | [6] |

Table 2: Thermal and Safety Properties of this compound

| Property | Value | Source(s) |

| Theoretical Active Oxygen Content | 9.18% | [4][7] |

| Activation Energy (Ea) | 148.35 kJ/mol | [4] |

| Self-Accelerating Decomposition Temperature (SADT) | 80°C | [4][7] |

| Hazardous Temperature (Tem) | 75°C | [4][7] |

| Recommended Max. Storage Temperature | 30°C | [4][7] |

Experimental Protocols

1. Synthesis of this compound

A common method for synthesizing this compound involves the acid-catalyzed reaction of 2-methyl-2-butanol (tert-amyl alcohol) with hydrogen peroxide.[2][8]

Methodology:

-

Reaction Setup: A 1-liter, 4-necked flask is equipped with a mechanical stirrer, a thermometer, and an efficient condenser.[8]

-

Initial Charge: The flask is charged with 400 g (4.54 moles) of 2-methyl-2-butanol.[8]

-

Temperature Control: The temperature of the alcohol is brought to and maintained at 40°C.[8]

-

Reagent Addition: Over a period of 60 minutes, 115.8 g (2.383 moles) of 70% hydrogen peroxide and 453.4 g (3.236 moles) of 70% sulfuric acid are simultaneously introduced into the flask.[8]

-

Reaction Time: The reaction mixture is stirred for 6 hours at 40°C.[8]

-

Reaction Termination: After 6 hours, stirring is discontinued to stop the reaction.[8]

-

Phase Separation and Purification: The organic layer is separated, yielding the crude product.[8] This crude peroxide is then purified by washing it with equal portions of a 10% sodium hydroxide solution.[8]

-

Final Purification: The washed product is further purified by vacuum rectification to obtain a final product with a high purity (e.g., 99.5% gas-chromatographic titre).[8]

Caption: Workflow for the synthesis and purification of this compound.

2. Thermal Decomposition Analysis

The thermal stability and decomposition kinetics of this compound are critical for its safe handling and application.[2] Differential Scanning Calorimetry (DSC) is a widely used technique for this purpose.[2][9]

Methodology (General Protocol):

-

Sample Preparation: A small sample of this compound (approximately 2 mg) is hermetically sealed in an aluminum pan.[9]

-

Instrument Setup: A Differential Scanning Calorimeter is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Non-isothermal Analysis: To determine the onset of decomposition and kinetic parameters, the sample is heated at a constant rate (e.g., 1, 2, 4, and 8 °C/min) over a temperature range (e.g., 30°C to 300°C).[9] The heat flow to or from the sample relative to a reference is measured as a function of temperature.

-

Isothermal Analysis: To study the decomposition at specific temperatures, the sample is rapidly heated to a set isothermal temperature (e.g., 140°C, 145°C, 150°C) and the heat flow is measured over time until the reaction is complete.[9]

-

Data Analysis: The resulting thermograms are analyzed to determine key parameters such as the onset temperature of decomposition, the heat of decomposition (ΔHd), and kinetic parameters (activation energy, pre-exponential factor) using appropriate kinetic models (e.g., nth-order or autocatalytic models).[2][9] This data is crucial for calculating the Self-Accelerating Decomposition Temperature (SADT).[2]

Chemical Reactions and Mechanisms

1. Synthesis Pathway

The synthesis of this compound from tert-amyl alcohol and hydrogen peroxide is an acid-catalyzed process. The strong acid (typically sulfuric acid) protonates the hydroxyl group of the alcohol, creating a good leaving group (water) and forming a carbocation intermediate. This is followed by nucleophilic attack by hydrogen peroxide and a subsequent reaction with another molecule of the activated alcohol.[2]

Caption: Acid-catalyzed synthesis pathway of this compound.

2. Thermal Decomposition Mechanism

The primary application of this compound as a radical initiator stems from its thermal decomposition.[3] When heated, the weak oxygen-oxygen bond cleaves homolytically, generating two highly reactive tert-amyloxy free radicals.[2] These radicals can then undergo further reactions, primarily β-scission, to produce smaller, stable molecules and other radical species.[2]

The tert-amyloxy radical can cleave at either a C-C bond involving a methyl group or an ethyl group:

-

Cleavage of a methyl group: This pathway results in the formation of 2-butanone and a methyl radical.[2]

-

Cleavage of an ethyl group: This pathway yields acetone and an ethyl radical.[2]

These resulting alkyl radicals can then initiate polymerization or participate in other reactions like hydrogen abstraction.[2]

Caption: Thermal decomposition pathway of this compound via β-scission.

Applications

This compound is a versatile compound with several key industrial applications:

-

Polymerization Initiator: It is widely used as a thermal initiator for the production of plastics like low-density polyethylene (LDPE) and acrylic resins.[4][7]

-

Cross-linking Agent: It serves as a cross-linking agent for a range of polymers, including polyolefins and elastomers, which enhances their mechanical properties.[2]

-

Polypropylene Mediator: In polypropylene production, it functions as a mediator to regulate molecular weight and optimize polymer properties.[7]

Safety and Handling

This compound is classified as a flammable liquid (Category 3) and an organic peroxide (Type E).[3][10] It is thermally unstable and can undergo exothermic, self-accelerating decomposition if heated.[3]

-

Storage: Store in a cool, well-ventilated area, keeping the temperature below 30°C.[4] Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Handling: Use in a well-ventilated place and wear appropriate personal protective equipment (PPE), including safety glasses, gloves (PVC or neoprene), and a protective suit.[3][10] Take precautionary measures against static discharge.[10]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, reducing agents, acids, bases, amines, and transition metal salts to avoid the risk of decomposition.[3] Never return unused product to its original container.[3]

References

- 1. Di-tert-butyl peroxide - Wikipedia [en.wikipedia.org]

- 2. This compound | 10508-09-5 | Benchchem [benchchem.com]

- 3. arkema.com [arkema.com]

- 4. This compound (DTAP), 10508-09-5 | Alkyl peroxides | LAAP [polymerization-chem.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. firstpetrochemicals.com [firstpetrochemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. polymerization-chem.com.ar [polymerization-chem.com.ar]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Decomposition Mechanism of Di-tert-amyl Peroxide

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound (DTAP). A clear understanding of this process is critical for its safe handling and application as a radical initiator in polymerization, cross-linking, and other chemical syntheses. This document details the core reaction pathways, kinetic parameters, decomposition products, and the experimental protocols used for their determination.

Core Decomposition Mechanism

The thermal decomposition of this compound is an exothermic, self-accelerating process initiated by heat.[1][2] The mechanism proceeds via a free-radical chain reaction, beginning with the homolytic cleavage of the weak oxygen-oxygen bond.

Step 1: Initiation - Homolytic Cleavage The process begins with the symmetrical cleavage of the peroxide bond (O-O), which is thermally labile. This step generates two highly reactive tert-amyloxy radicals.[3]

(CH₃CH₂)C(CH₃)₂-O-O-C(CH₃)₂(CH₂CH₃) → 2 (CH₃CH₂)C(CH₃)₂-O•

Step 2: Propagation - β-Scission The unstable tert-amyloxy radical rapidly undergoes fragmentation through a process known as β-scission. This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For the tert-amyloxy radical, two primary β-scission pathways exist[3]:

-

Pathway A: Cleavage of an ethyl-carbon bond to yield acetone and an ethyl radical. (CH₃CH₂)C(CH₃)₂-O• → (CH₃)₂C=O (Acetone) + •CH₂CH₃ (Ethyl radical)

-

Pathway B: Cleavage of a methyl-carbon bond to yield 2-butanone and a methyl radical. (CH₃CH₂)C(CH₃)₂-O• → CH₃C(=O)CH₂CH₃ (2-Butanone) + •CH₃ (Methyl radical)

Step 3: Secondary Reactions & Termination The highly reactive methyl and ethyl radicals generated during β-scission participate in various secondary reactions to form stable products[3]:

-

Hydrogen Abstraction: The alkyl radicals can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another peroxide molecule) to form alkanes. •CH₃ + R-H → CH₄ (Methane) + R• •CH₂CH₃ + R-H → CH₃CH₃ (Ethane) + R•

-

Radical Recombination: Two alkyl radicals can combine. •CH₂CH₃ + •CH₂CH₃ → CH₃CH₂CH₂CH₃ (Butane) •CH₃ + •CH₂CH₃ → CH₃CH₂CH₃ (Propane)

Additionally, the tert-amyloxy radical can participate in hydrogen abstraction to form tert-amyl alcohol, particularly in the presence of hydrogen-donating solvents.[3]

Decomposition Products and Kinetic Data

The decomposition of this compound yields a mixture of ketones, alcohols, and alkanes. The exact distribution of these products is influenced by reaction conditions such as temperature, pressure, and the solvent used.[3]

Table 1: Primary Thermal Decomposition Products

| Product Name | Chemical Formula |

|---|---|

| Acetone | C₃H₆O |

| 2-Butanone | C₄H₈O |

| Methane | CH₄ |

| Ethane | C₂H₆ |

| tert-Amyl Alcohol | C₅H₁₂O |

This table lists the major products identified from the decomposition pathways.[3]

The thermal decomposition is understood to follow first-order kinetics, with the rate being highly dependent on temperature as described by the Arrhenius equation.[3] A comparative study using Differential Scanning Calorimetry (DSC) determined the kinetic parameters for a series of dialkyl peroxides.

Table 2: Thermal Decomposition Kinetic Parameters

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 139.5 ± 14.4 kJ/mol |

| Log of Pre-exponential Factor (log A, s⁻¹) | 13.1 ± 1.2 |

| Thermal Stability Ranking | Dicumyl Peroxide < tert-Butyl Cumyl Peroxide < This compound < Di-tert-butyl Peroxide |

Data obtained from DSC studies on a series of dialkyl peroxides.[4]

Experimental Protocols

The characterization of the decomposition mechanism, products, and kinetics relies on specialized analytical techniques. The following sections describe generalized protocols for two key methods.

Product Analysis via Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products resulting from the thermal decomposition of a sample. The sample is heated rapidly in an inert atmosphere, and the resulting fragments are separated and identified.[5]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 100-200 µg) is placed into a stainless steel sample cup. No further preparation is required.[6]

-

Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is pre-heated to a set temperature (e.g., 500-700 °C). The sample is pyrolyzed for a short duration (e.g., 15-30 seconds) under an inert helium atmosphere.[5]

-

Gas Chromatography (GC): The gaseous decomposition products (pyrolyzates) are swept from the furnace into the GC injection port. The components are separated on a capillary column (e.g., 5% phenyl polysiloxane) using a programmed temperature gradient to elute compounds based on their boiling points and polarity.

-

Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization), and the resulting mass-to-charge ratios of the fragments are detected.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated decomposition product. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) to confirm the identity of the compound.

Kinetic Analysis via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermodynamic and kinetic parameters of decomposition, such as the heat of decomposition (ΔH) and activation energy (Ea).[1][4]

Methodology:

-

Sample Preparation: A small quantity of this compound (typically 1-10 mg) is weighed into a high-pressure crucible or a hermetically sealed sample pan (e.g., stainless steel or gold-plated copper).[1] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to ensure a non-oxidative atmosphere.

-

Thermal Scan: The temperature of the cell is increased at a constant, predefined heating rate (e.g., 2-10 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C).[1]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The exothermic decomposition will appear as a significant peak on the resulting thermogram.

-

Kinetic Analysis: By performing the experiment at several different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using established kinetic models (e.g., Kissinger or Ozawa-Flynn-Wall methods).

Conclusion

The thermal decomposition of this compound is a well-defined process initiated by the homolytic cleavage of the O-O bond to form tert-amyloxy radicals. These radicals subsequently undergo β-scission and secondary reactions to yield a predictable set of smaller, stable molecules including acetone, 2-butanone, ethane, and methane. The reaction follows first-order kinetics, and its thermal stability is intermediate among common dialkyl peroxides. The application of analytical techniques such as Py-GC/MS and DSC is essential for characterizing the decomposition products and determining the kinetic parameters that govern its reactivity, ensuring its safe and effective use in scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Stability of Di-tert-amyl Peroxide

This guide provides a comprehensive overview of the thermal stability of Di-tert-amyl peroxide (DTAP), a crucial parameter for its safe handling, storage, and application as a radical initiator in various industrial processes. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Thermal Stability and Decomposition Data

The thermal stability of an organic peroxide is a critical factor in its practical application. It is commonly characterized by its half-life at various temperatures, the self-accelerating decomposition temperature (SADT), and its activation energy. Below is a summary of the available quantitative data for this compound.

Table 1: Half-Life Data for this compound (DTAP)

The half-life (t½) is the time required for half of the peroxide to decompose at a specific temperature. This data is essential for selecting the appropriate operating temperatures for processes such as polymerization.

| Half-Life (hours) | Temperature (°C) in Chlorobenzene[1] | Temperature (°C) in Chlorobenzene[2] | Temperature (°C) in Benzene[3] |

| 0.1 | 150 | 159 | - |

| 1 | 128 | 136 | 142 |

| 10 | 108 | 116 | 118 |

Table 2: Thermal Hazard and Kinetic Data for this compound (DTAP)

The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition. The activation energy provides insight into the temperature sensitivity of the decomposition reaction.

| Parameter | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | approx. 80°C | [3][4] |

| Hazardous Temperature (Tem) | 75°C | [4][5] |

| Activation Energy | 148.35 kJ/mole | [2][4] |

| Maximum Storage Temperature (Ts max.) | 30°C | [1] |

Table 3: Major Decomposition Products of this compound (DTAP)

The thermal decomposition of DTAP proceeds through the formation of unstable tert-amyloxyl radicals, which then undergo further reactions to form a variety of stable products.

| Methane[1][2][4] | Acetone[1] | tert-Amyanol[1][4] | Ethane[2][4] | Isobutylene[4] | Butanone[4] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, a characteristic of all organic peroxides. This initial step is followed by a series of radical reactions, including β-scission and hydrogen abstraction, leading to the final decomposition products.

Caption: Figure 1: Thermal Decomposition Pathway of this compound.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of organic peroxides like DTAP is typically investigated using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods allow for the determination of decomposition temperatures, reaction enthalpies, and kinetic parameters.

3.1. Differential Scanning Calorimetry (DSC)

DSC is a thermo-analytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of DTAP (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 2, 5, 10, 15 °C/min) under a controlled atmosphere (typically nitrogen).[6]

-

The heat flow to the sample is monitored as a function of temperature. An exothermic peak indicates the decomposition of the peroxide.

-

The onset temperature, peak temperature, and the area under the exothermic peak (which corresponds to the enthalpy of decomposition) are determined from the resulting DSC curve.

-

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperature at which decomposition begins and to study the kinetics of the decomposition reaction.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of DTAP is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The temperature at which a significant mass loss occurs corresponds to the decomposition of the peroxide.

-

The data can be used to determine the kinetics of the decomposition reaction using methods such as the Flynn-Wall-Ozawa or Kissinger methods.[7][8]

-

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is crucial for the comprehensive assessment of the thermal hazards associated with organic peroxides.

Caption: Figure 2: Experimental Workflow for Peroxide Thermal Stability.

Safe Handling and Storage

Due to its thermal instability, this compound must be handled and stored with care to prevent accidental decomposition.[5]

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. The recommended maximum storage temperature is 30°C.[1] Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts.[5]

-

Handling: Use in a well-ventilated area and avoid breathing vapors. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Ground all equipment to prevent static discharge.[9] Never return unused material to the original container.[5]

By understanding the thermal stability and decomposition characteristics of this compound, researchers and professionals can ensure its safe and effective use in their applications.

References

- 1. Peroxide DTAP [mceitchem.com]

- 2. This compound | 10508-09-5 | Benchchem [benchchem.com]

- 3. united-initiators.com [united-initiators.com]

- 4. This compound (DTAP), 10508-09-5 | Alkyl peroxides | LAAP [polymerization-chem.com]

- 5. arkema.com [arkema.com]

- 6. mdpi.com [mdpi.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. fishersci.com [fishersci.com]

Di-tert-amyl peroxide CAS number and molecular structure

This guide provides comprehensive information on di-tert-amyl peroxide, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a radical initiator.

Chemical Identity and Molecular Structure

This compound (DTAP) is an organic peroxide characterized by two tert-amyl groups linked by a peroxide bridge.

-

IUPAC Name: bis(1,1-dimethylpropyl) peroxide[4]

-

Molecular Structure:

Physicochemical and Safety Data

The properties of this compound are summarized in the table below. It is a thermally unstable compound and requires careful handling.[4]

| Property | Value | Source(s) |

| Molecular Weight | 174.28 g/mol | [1] |

| Appearance | Colorless to slightly yellowish liquid | [2][5] |

| Density | 0.818 - 0.83 g/cm³ at 20-25°C | [5][6][7] |

| Melting Point | -55 °C to < -40 °C | [6][7][8] |

| Boiling Point | 146 °C | [6][7] |

| Flash Point | 77 °F (25 °C) | [6][7] |

| Water Solubility | 13.83 mg/L at 20°C | [6][7] |

| Refractive Index | 1.409 at 20°C | [6][7] |

| Theoretical Active Oxygen | 9.18% | [2] |

| Activation Energy | 148.35 kJ/mol | [2] |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [2] |

Note: The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. Safe handling and storage should be maintained below 30°C.[2][4]

Experimental Protocols

A common method for synthesizing this compound involves the acid-catalyzed reaction of 2-methyl-2-butanol (tert-amyl alcohol) with hydrogen peroxide.[1][9]

Materials:

-

2-methyl-2-butanol (400 g, 4.54 moles)

-

70% Hydrogen peroxide (115.8 g, 2.383 moles)

-

70% Sulfuric acid (453.4 g, 3.236 moles)

-

10% Sodium hydroxide solution

-

A 1 L 4-necked flask equipped with a stirrer, thermometer, and efficient cooler.

Procedure:

-

Charge the reaction flask with 400 g of 2-methyl-2-butanol.

-

Adjust the temperature of the alcohol to 40°C.

-

Simultaneously introduce the 70% hydrogen peroxide and 70% sulfuric acid into the flask over a period of 60 minutes, maintaining the temperature at 40°C.

-

Allow the reaction to proceed with stirring for 6 hours.

-

Stop the stirring and allow the layers to separate.

-

Isolate the crude product layer (approximately 318.4 g).

-

Purify the crude product by washing it with equal portions of 10% sodium hydroxide solution.

-

Conduct a final purification by vacuum rectification to obtain the final product (approximately 250 g) with a high purity (e.g., 99.5% by gas chromatography).[9]

This compound is primarily used as a high-temperature radical initiator for the polymerization of various monomers.[2][4][5] The initiation process relies on the thermal decomposition of the peroxide to generate free radicals.

General Workflow:

-

Monomer and Solvent Selection: The monomer (e.g., styrene, ethylene, acrylates) and an appropriate solvent (if not a bulk polymerization) are charged into a suitable reactor.[5]

-

Initiator Addition: this compound is added to the monomer solution. The concentration will depend on the desired polymer molecular weight and reaction rate.

-

Polymerization: The reactor is heated to a temperature that ensures an appropriate decomposition rate of the initiator. The temperature range typically varies depending on the monomer system:

-

Reaction Monitoring: The reaction is monitored for parameters such as monomer conversion and polymer molecular weight.

-

Termination and Isolation: Once the desired conversion is achieved, the reaction is cooled, and the polymer is isolated and purified.

Thermal Decomposition Pathway

The utility of this compound as a polymerization initiator stems from its predictable thermal decomposition. The primary step is the homolytic cleavage of the weak oxygen-oxygen bond, which is followed by subsequent radical reactions known as β-scission.[1]

References

- 1. This compound | 10508-09-5 | Benchchem [benchchem.com]

- 2. This compound (DTAP), 10508-09-5 | Alkyl peroxides | LAAP [polymerization-chem.com]

- 3. This compound | C10H22O2 | CID 25320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkema.com [arkema.com]

- 5. united-initiators.com [united-initiators.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 10508-09-5 [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of Di-tert-amyl Peroxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-amyl peroxide (DTAP), a crucial organic peroxide used as a radical initiator in various polymerization processes. Due to the limited availability of specific quantitative solubility data for this compound, this guide also draws upon data from its close structural analog, di-tert-butyl peroxide (DTBP), to provide a thorough understanding of its expected behavior in common organic solvents.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For liquid solutes like this compound, high solubility in a liquid solvent is often described as miscibility, where the two liquids mix in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively nonpolar molecule, which dictates its solubility profile in various organic solvents.

Quantitative Solubility Data

| Solvent Class | Specific Solvent | Expected Solubility of this compound |

| Hydrocarbons | Benzene | Miscible |

| Toluene | Miscible | |

| Petroleum Ether | Miscible | |

| Alcohols | Ethanol | Soluble |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Halogenated Hydrocarbons | Chloroform | Soluble |

| Carbon Tetrachloride | Nearly Immiscible | |

| Water | Water | Insoluble[1] |

Note: The solubility data presented above, except for water, is inferred from the known solubility of di-tert-butyl peroxide (DTBP) due to a lack of specific data for this compound. DTBP is reported to be soluble or miscible in most common organic solvents such as alcohols, esters, ethers, and hydrocarbon solvents.[2][3][4]

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following is a generalized experimental protocol for determining the miscibility of a liquid organic compound, such as this compound, in various organic solvents.

Objective: To determine the miscibility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (analytical grade)

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane) of analytical grade

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials or test tubes with stoppers

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Light source for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Initial Miscibility Test (1:1 Volume Ratio):

-

Pipette 1 mL of the selected organic solvent into a clean glass vial.

-

Carefully add 1 mL of this compound to the same vial.

-

Stopper the vial securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a light source.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

-

Determination of Miscibility Range (for partially miscible or immiscible pairs):

-

If the liquids are not miscible at a 1:1 ratio, the approximate solubility can be determined by incremental additions.

-

Start with a known volume of the solvent (e.g., 5 mL).

-

Incrementally add small, known volumes of this compound (e.g., 0.1 mL at a time), mixing thoroughly after each addition.

-

Observe the solution for the point at which it becomes saturated and a second phase begins to appear (cloudiness or distinct layer).

-

The total volume of this compound added before phase separation indicates the approximate solubility at that temperature.

-

-

Temperature Control (Optional):

-

For more precise measurements, the vials can be placed in a constant temperature bath for a set period after mixing to allow for equilibration at a specific temperature before visual inspection.

-

-

Data Recording:

-

Record the observations for each solvent, noting whether the mixture is miscible, immiscible, or partially miscible.

-

For partially miscible or immiscible pairs, record the approximate volume of this compound that dissolved in the known volume of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of liquid-liquid miscibility as described in the experimental protocol.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, its structural similarity to di-tert-butyl peroxide provides a strong basis for predicting its solubility behavior. This compound is expected to be miscible with a wide range of common nonpolar and moderately polar organic solvents, and insoluble in water. The provided experimental protocol offers a straightforward method for researchers to determine the miscibility of this compound in specific solvents relevant to their work. This information is critical for the safe and effective use of this important industrial chemical in research and development.

References

Di-tert-amyl peroxide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Di-tert-amyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound. The information is intended for professionals in research and development who may handle this chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a thermally unstable organic peroxide that presents several significant hazards. It is classified as a flammable liquid and an organic peroxide Type E, which means it may cause a fire when heated.[1][2][3] It is also a skin irritant and is suspected of causing genetic defects.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapour.[1][2][3] |

| Organic Peroxide | Type E | H242: Heating may cause a fire.[1][2][3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1][2] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3][4] |

| Chronic Aquatic Toxicity | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1][2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 10508-09-5[2][3][4] |

| EC Number | 234-042-8[2] |

| Initial Boiling Point | 146 °C (295 °F)[3] |

| Stability | Stable under recommended storage conditions.[3][5] |

| Hazardous Decomposition | Can undergo exothermic self-accelerating decomposition.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, acetone, and methane. |

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is necessary to mitigate the risks associated with this compound.

Handling

Handling should always be performed in a well-ventilated area, and quantities in the work area should be strictly limited to what is necessary for the immediate task.[1][2]

Experimental Protocol for Handling:

-

Preparation: Before handling, ensure that all necessary personal protective equipment (PPE) is donned correctly. Verify that the work area is clean and free of incompatible materials.[1]

-

Dispensing: Use non-sparking tools and explosion-proof equipment.[1][2] When transferring from one container to another, ensure proper grounding and bonding to prevent static discharge.[1][2][4]

-

Operations: Avoid contact with skin and eyes.[2][3] Do not generate flames or sparks, and eliminate all sources of ignition.[1] Confinement of the material must be avoided.[1]

-

Post-Handling: Never return unused product to its original container to avoid contamination and potential decomposition.[1] Clean the work area thoroughly after use.

Storage

Proper storage is critical to prevent thermal decomposition.

Storage Protocol:

-

Container: Keep the container tightly closed and store only in the original packaging.[2][3][4]

-

Location: Store in a cool, dry, and well-ventilated place.[2] The storage area should be locked up or accessible only to authorized personnel.

-

Temperature: Avoid temperatures above 30°C.[1] A recommended storage temperature is between 2°C and 8°C.[4]

-

Segregation: Store separately from incompatible materials such as strong oxidizing agents, powerful reducers, acids, bases, amines, transition metal salts, sulfur compounds, rust, ash, and dusts.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses/goggles | Conforming to EN 166 (EU) or NIOSH (US). |

| Hands | Protective gloves | PVC or neoprene gloves tested to EN374.[1] |

| Skin | Protective suit | Complete suit protecting against chemicals, flame-retardant, and antistatic.[3] |

| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or if ventilation is insufficient.[1] |

Emergency Procedures

In the event of an emergency, follow these established procedures.

First Aid

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][6] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |

Spills and Leaks

-

Immediate Action: Evacuate personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[2][6]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][6]

-

Cleanup: Absorb the spilled material in dry sand or an inert absorbent.[2] Use spark-proof tools and explosion-proof equipment for cleanup.[2][6]

-

Disposal: Adhered or collected material should be promptly disposed of in accordance with local, regional, national, and international regulations.[2]

Firefighting

-

Suitable Extinguishing Media: Use dry sand, dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool unopened containers.[3]

-

Specific Hazards: Heating may cause a fire or explosion.[2][3] Vapors are heavier than air and may form explosive mixtures with air.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[3]

Visualized Workflows and Pathways

To further clarify the safety and handling procedures, the following diagrams illustrate key decision-making processes.

Caption: Risk Assessment and Control Workflow.

Caption: Spill Response Decision Tree.

Caption: Thermal Decomposition Pathway.

References

A Technical Guide to the Spectroscopic Analysis of Di-tert-amyl Peroxide (DTAP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Di-tert-amyl peroxide (DTAP), a dialkyl peroxide utilized as a polymerization initiator.[1] Given the limited availability of public experimental spectra for DTAP, this guide presents a detailed analysis based on theoretical predictions, general knowledge of organic peroxide spectroscopy, and a comparative study with its close structural analog, Di-tert-butyl peroxide (DTBP).

Introduction to this compound and its Spectroscopic Characterization

This compound (DTAP), with the chemical formula C₁₀H₂₂O₂, is an organic compound characterized by a peroxide functional group (R-O-O-R') flanked by two tert-amyl groups.[2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its molecular structure, assessing its purity, and studying its decomposition pathways. Theoretical calculations are often employed to predict the vibrational frequencies in IR and Raman spectra, as well as the chemical shifts in ¹H and ¹³C NMR spectra for tert-amyl compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide key information about the electronic environment of the different nuclei.

Predicted ¹H NMR Spectral Data for this compound

Due to the symmetrical nature of this compound, a relatively simple ¹H NMR spectrum is expected. The structure consists of methyl (CH₃) and methylene (CH₂) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (next to CH₂) | ~ 0.9 | Triplet | 6H |

| -CH₂- | ~ 1.5 | Quartet | 4H |

| -C(O)CH₃ | ~ 1.2 | Singlet | 12H |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum is also expected to be simple, with distinct signals for the different carbon environments. The carbon atom attached to the peroxide group is notably shifted downfield.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -O | ~ 80-85 |

| C H₂ | ~ 35-40 |

| C H₃ (next to CH₂) | ~ 8-12 |

| -C(O)C H₃ | ~ 25-30 |

Note: These are predicted values. A study on various organic peroxides indicated that the α-carbon signal relative to the peroxide group is shifted downfield compared to non-peroxide analogs.[5]

Comparative Analysis with Di-tert-butyl Peroxide (DTBP)

To substantiate the predicted spectral data for DTAP, a comparative analysis with its well-characterized lower homolog, Di-tert-butyl peroxide (DTBP), is highly informative.

Table 3: Experimental NMR Data for Di-tert-butyl Peroxide

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 1.28 (s) |

| ¹³C | 26.4, 79.1 |

Note: Data sourced from publicly available spectral databases.

The single peak in the ¹H NMR spectrum of DTBP corresponds to the 18 equivalent protons of the six methyl groups. In the ¹³C NMR spectrum, the signal around 26.4 ppm is attributed to the methyl carbons, and the downfield signal at approximately 79.1 ppm corresponds to the quaternary carbons attached to the peroxide linkage. This downfield shift of the α-carbon is a characteristic feature of dialkyl peroxides.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For organic peroxides, the O-O stretching vibration is of particular interest, although it is often weak and can be difficult to identify due to overlapping with other vibrations.[7]

Predicted IR Absorption Bands for this compound

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2970-2850 | C-H stretch (alkane) | Strong |

| 1465, 1375 | C-H bend (alkane) | Medium |

| 1200-1000 | C-O stretch | Medium |

| 900-800 | O-O stretch | Weak to Medium |

Studies on various organic peroxides have shown that they typically exhibit one or more bands of medium intensity in the 12 to 10.5 µm (approximately 830-950 cm⁻¹) region, which may be associated with the O-O stretching vibration.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The relatively weak O-O bond in peroxides often leads to characteristic fragmentation patterns.

Predicted Mass Spectral Fragmentation of this compound

The molecular ion peak ([M]⁺) for this compound (m/z = 174.16) may be observed, but it is often weak or absent due to the facile cleavage of the O-O bond. The fragmentation is expected to be dominated by the formation of radicals and subsequent rearrangements.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 87 | [C₅H₁₁O]⁺ (tert-amyloxy radical cation) |

| 71 | [C₅H₁₁]⁺ (tert-amyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

| 29 | [C₂H₅]⁺ (ethyl cation) |

The fragmentation of dialkyl peroxides is often initiated by the cleavage of the O-O bond. For this compound, this would lead to the formation of two tert-amyloxy radicals. Further fragmentation of these radicals can produce the observed smaller fragments.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid organic peroxides like this compound. Safety Precaution: Organic peroxides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, avoiding heat, friction, and sources of ignition.

NMR Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a standard NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC.

-

GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a temperature program that allows for the elution of the peroxide without thermal decomposition.

-

MS Analysis: Electron Ionization (EI) is a common ionization method. The mass spectrum is recorded over a suitable mass range (e.g., m/z 20-200). The fragmentation pattern can be analyzed to identify the compound. Chemical Ionization (CI) can also be used to enhance the molecular ion peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, a comprehensive understanding of its expected spectral characteristics can be achieved through theoretical predictions and comparative analysis with its structural analog, Di-tert-butyl peroxide. The methodologies outlined in this guide provide a robust framework for researchers and scientists to perform and interpret the spectroscopic analysis of this and similar organic peroxides, ensuring accurate structural verification and purity assessment, which are critical in research and industrial applications.

References

- 1. united-initiators.com [united-initiators.com]

- 2. This compound | C10H22O2 | CID 25320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkema.com [arkema.com]

- 4. This compound | 10508-09-5 | Benchchem [benchchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. /sup 13/C NMR spectroscopy of peroxide derivatives of cyclanes and cyclic peroxides (Journal Article) | OSTI.GOV [osti.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

Quantum Chemical Calculations for Di-tert-amyl Peroxide: A Technical Guide

Introduction

Di-tert-amyl peroxide (DTAP) is an organic peroxide widely utilized as a radical initiator in various industrial polymerization processes, such as for low-density polyethylene (LDPE) and acrylic resins.[1][2][3] Its efficacy as a radical initiator is fundamentally governed by the thermal lability of the peroxide (O-O) bond. Understanding the energetics and mechanism of its decomposition is crucial for optimizing polymerization reactions and ensuring safe handling, as organic peroxides are thermally unstable and can undergo self-accelerating decomposition.[3] Quantum chemical calculations provide a powerful theoretical framework for elucidating the molecular properties, reaction pathways, and kinetics of DTAP decomposition at a molecular level. This guide details the application of computational methods to study DTAP, presents relevant physicochemical data, and outlines the theoretical and experimental protocols.

Molecular Properties and Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for both experimental handling and as a reference for computational studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₂ | [1][4] |

| Molecular Weight | 174.28 g/mol | [2][4] |

| CAS Number | 10508-09-5 | [2][4] |

| Appearance | Colorless to slightly yellowish liquid | [2][4] |

| Density | 0.818 - 0.821 g/cm³ at 20-25°C | [4] |

| Boiling Point | 177.7 °C at 760 mmHg | [5] |

| Flash Point | 25 - 29 °C | [4] |

| Water Solubility | 13.83 mg/L at 20°C | [4][5] |

| Theoretical Active Oxygen Content | 9.18% | [1][4] |

| Self-Accelerating Decomposition Temperature (SADT) | 75 - 80°C | [1][4] |

Quantum Chemical Methodologies

A typical computational workflow for investigating the thermal decomposition of DTAP would involve the following steps, as illustrated in the diagram below.

Caption: A typical workflow for quantum chemical analysis of DTAP decomposition.

Detailed Computational Protocols:

-

Density Functional Theory (DFT): The B3LYP functional with a 6-311g(d,p) basis set is a common and practical choice for geometry optimizations and frequency calculations of organic peroxides and their decomposition products.[6]

-

Ab Initio Methods: For more accurate energy calculations, higher-level composite methods like G3MP2B3 and G3 can be employed.[6] These methods provide a better estimation of thermochemical properties.

-

Geometry Optimization: The initial step involves finding the minimum energy structure of the DTAP molecule.

-

Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate zero-point vibrational energy and other thermodynamic properties.

-

Transition State Search: To study the decomposition, a transition state for the homolytic cleavage of the O-O bond is located. This structure is characterized by a single imaginary frequency corresponding to the O-O bond stretching.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state correctly connects the reactant (DTAP) and the products (two tert-amyloxy radicals).

-

Thermochemical Analysis: From the calculated energies, key parameters such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) are determined.

Thermal Decomposition of this compound

The thermal decomposition of dialkyl peroxides like DTAP is understood to proceed via first-order kinetics.[4] The primary and rate-determining step is the homolytic cleavage of the weak O-O bond, which has a bond dissociation energy of approximately 45-50 kcal/mol (190-210 kJ/mol) for organic peroxides in general.[8] This initial step produces two tert-amyloxy radicals.

References

- 1. This compound (DTAP), 10508-09-5 | Alkyl peroxides | LAAP [polymerization-chem.com]

- 2. This compound | 10508-09-5 [chemicalbook.com]

- 3. arkema.com [arkema.com]

- 4. This compound | 10508-09-5 | Benchchem [benchchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic peroxides - Wikipedia [en.wikipedia.org]

The Ascendance of Di-tert-amyl Peroxide: A Technical Chronicle of a Versatile Reagent

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development and Applications of Di-tert-amyl Peroxide.

This compound (DTAP) has carved a significant niche in the landscape of industrial chemistry, primarily as a robust and versatile free-radical initiator. Its historical development is a story of gradual recognition of its unique thermal stability and reactivity, leading to its widespread adoption in polymer manufacturing and organic synthesis. This technical guide delves into the historical progression of DTAP as a key reagent, presenting quantitative data, detailed experimental protocols, and visual representations of its core chemical processes.

Early Discovery and Synthesis

The exploration of organic peroxides gained momentum in the mid-20th century. While the industrial production of low-density polyethylene (LDPE) began in 1939, initially using oxygen as an initiator, the quest for more controlled and efficient polymerization processes was underway.[1][2] The synthesis and characterization of various organic peroxides became a focal point of research.

The primary and most common synthesis of this compound involves the acid-catalyzed reaction of tert-amyl alcohol with hydrogen peroxide. This method, refined over the years, remains a cornerstone of its industrial production.

References

Methodological & Application

Application Notes and Protocols for Di-tert-amyl Peroxide as a Polymerization Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Di-tert-amyl peroxide (DTAP) as a thermal initiator for free-radical polymerization. This document includes its mechanism of action, key applications, comparative performance data, and detailed experimental protocols for the polymerization of common monomers such as styrene and acrylates.

Introduction to this compound (DTAP)

This compound (DTAP) is a liquid organic peroxide used as a radical source for initiating the polymerization of various monomers, including ethylene, styrene, and (meth)acrylates.[1] Its symmetrical structure features a peroxide bond that undergoes homolytic cleavage upon heating to generate two tert-amyloxy radicals.[2] These radicals, in turn, initiate the polymerization chain reaction.

DTAP offers several advantages over other common initiators like di-tert-butyl peroxide (DTBP), particularly in the synthesis of high-solids acrylic resins.[3] The tert-amyloxy radicals generated from DTAP are less prone to hydrogen abstraction, leading to polymers with a narrower molecular weight distribution (MWD), lower viscosity, and higher solid content.[4]

Mechanism of Initiation

The initiation process using DTAP involves two primary steps:

-

Thermal Decomposition: The peroxide bond in DTAP cleaves symmetrically upon heating to form two highly reactive tert-amyloxy radicals.[2] This decomposition follows first-order kinetics.[2]

-

Chain Initiation: The generated tert-amyloxy radicals can undergo β-scission to form a stable ketone (acetone or 2-butanone) and a smaller alkyl radical (ethyl or methyl, respectively).[2] These alkyl radicals then add to a monomer unit, initiating the polymer chain growth.

Caption: DTAP decomposition and polymerization initiation pathway.

Data Presentation

Physical and Chemical Properties of DTAP

| Property | Value |

| Chemical Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.3 g/mol |

| Appearance | Slightly yellowish, mobile liquid[1] |

| Purity (GC) | ~97%[1] |

| Active Oxygen Content | ~8.9% w/w[1] |

| Density at 20°C | ~0.83 g/cm³[1] |

| Viscosity at 20°C | ~1.3 mPa·s[1] |

| Refractive Index at 20°C | ~1.409[1] |

| SADT (Self-Accelerating Decomposition Temperature) | ~80°C[1] |

| Recommended Storage Temperature | Below 30°C[1] |

Decomposition Kinetics of DTAP

The thermal decomposition of DTAP follows first-order kinetics.[2] The rate of decomposition is highly temperature-dependent and is often characterized by its half-life (t½), the time required for 50% of the peroxide to decompose at a given temperature.

| Temperature | Half-life (in Benzene, 0.1 M) |

| 118°C | 10 hours[1] |

| 142°C | 1 hour[1] |

| 193°C | 1 minute[1] |

The activation energy for the thermal decomposition of DTAP is approximately 148.35 kJ/mol.

Comparative Performance of DTAP in Acrylic Resin Synthesis

DTAP is particularly advantageous in the production of high-solids acrylic resins, where it can lead to polymers with lower molecular weight and a narrower polydispersity index (PDI) compared to other initiators.

| Initiator | Polymer Mw ( g/mol ) | PDI (Mw/Mn) |

| This compound (DTAP) | Lower | Narrower |

| Di-tert-butyl peroxide (DTBP) | Higher | Broader |

| Azo Initiators | Variable | Broader |

Note: The exact values depend on specific reaction conditions such as monomer composition, solvent, and temperature.

Experimental Protocols

Safety Precautions

This compound is a flammable liquid and a strong oxidizing agent that can cause skin irritation.[3] It is essential to handle DTAP in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or PVC), and a lab coat.[3] Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, reducing agents, and metal salts.[3]

General Experimental Workflow for Polymerization

The following diagram illustrates a general workflow for a laboratory-scale polymerization reaction using DTAP.

Caption: General workflow for polymerization using DTAP.

Protocol 1: Solution Polymerization of Styrene

This protocol describes a typical laboratory-scale solution polymerization of styrene using DTAP as the initiator.

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

Toluene (anhydrous)

-

This compound (DTAP)

-

Methanol

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

-

Set up a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

-

In the flask, place 50 mL of toluene and 50 mL of inhibitor-free styrene.

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140-180°C).[1]

-

In a separate vial, prepare a solution of DTAP in toluene (e.g., 1-5% by weight relative to the monomer).

-

Once the reaction mixture has reached the target temperature, add the DTAP solution dropwise over a period of 10-15 minutes.

-

Maintain the reaction at the set temperature with continuous stirring for a specified time (e.g., 4-8 hours). The progress of the polymerization can be monitored by taking small aliquots and analyzing the conversion by gravimetry or spectroscopy.

-

After the desired reaction time, cool the flask to room temperature.

-

Pour the viscous polymer solution into a beaker containing an excess of methanol (e.g., 500 mL) while stirring vigorously to precipitate the polystyrene.

-

Collect the white, solid polystyrene by vacuum filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C to a constant weight.

-

Characterize the resulting polystyrene for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a general procedure for the bulk polymerization of methyl methacrylate. Caution: Bulk polymerization can be highly exothermic and may lead to a runaway reaction (the Trommsdorff effect). This should be performed on a small scale with appropriate safety measures in place.

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

This compound (DTAP)

-

Methanol

-

Nitrogen or Argon gas supply

-

Reaction vessel (e.g., a thick-walled glass tube or a small reactor) with a means for temperature control and inert gas purging.

Procedure:

-

Place 20 mL of inhibitor-free MMA into the reaction vessel.

-

Purge the monomer with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Add the desired amount of DTAP (e.g., 0.1-1% by weight) to the monomer and mix thoroughly.

-

Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 160-200°C).[1]

-

Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the mixture will increase significantly.

-

Carefully remove the reaction vessel from the heat and allow it to cool to room temperature.

-

If the polymer is solid, it may need to be broken up. If it is a viscous liquid, dissolve it in a suitable solvent like toluene or acetone.

-

Precipitate the poly(methyl methacrylate) (PMMA) by adding the solution to an excess of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Analyze the PMMA for molecular weight and PDI using GPC.

Applications

DTAP is a versatile initiator with applications in various polymerization processes:

-

High-Solids Acrylic Resins: As highlighted, DTAP is particularly effective for producing acrylic resins with low viscosity and narrow molecular weight distribution, which are desirable for high-solids coatings.[5]

-

(Co-)Polymerization of Styrene: It is used for the bulk or solution polymerization of styrene and its copolymers, where it can help in reducing the residual monomer content in the final polymer.[1]

-

High-Pressure Polymerization of Ethylene: DTAP can be used in combination with other thermally active peroxides for the high-pressure polymerization of ethylene to produce low-density polyethylene (LDPE).[1]

-

Cross-linking Agent: Beyond initiation, DTAP can also function as a cross-linking agent for resins, enhancing their mechanical strength and thermal resistance.[5]

Conclusion

This compound is a valuable thermal initiator for free-radical polymerization, offering distinct advantages in specific applications, most notably in the synthesis of high-solids acrylic resins. Its unique decomposition pathway leads to polymers with desirable properties such as narrower molecular weight distribution and lower viscosity. The provided protocols offer a starting point for laboratory-scale polymer synthesis using DTAP, and should be adapted and optimized for specific research and development needs. Always prioritize safety when handling organic peroxides.

References